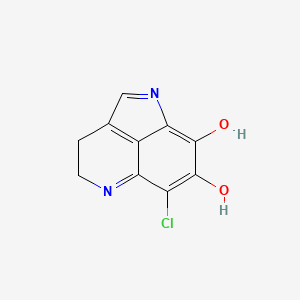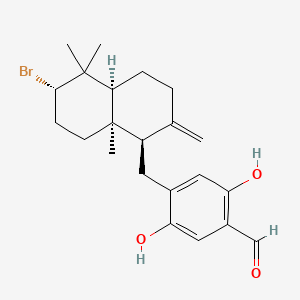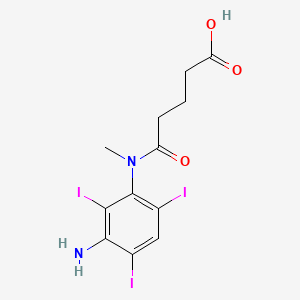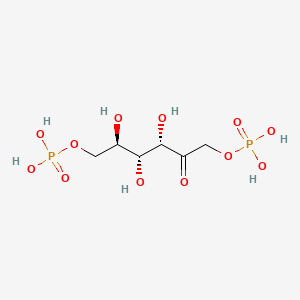
Galamustine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galamustine hydrochloride is a small molecule drug known for its anti-cancer properties. It is a DNA inhibitor and DNA alkylating agent, initially developed by AbbVie, Inc. The compound has shown potential in treating neoplasms, although its development was discontinued after Phase 1 clinical trials .
Preparation Methods
Galamustine hydrochloride is synthesized through a multi-step process. The secondary hydroxyl groups of D-galactopyranose are protected by vicinal capping into bis(acetonides), yielding 1,2:3,4-di-O-isopropylidene-D-galactopyranose. This intermediate is then tosylated at the 6-CH2OH position and alkylated at C-6 with diethanolamine. The hydroxyethyl groups of the resulting compound are chlorinated, and the acetonides are deblocked with dilute aqueous acid to produce 6-bis(2-chloroethyl)amino-6-deoxy-D-galactopyranose hydrochloride .
Chemical Reactions Analysis
Galamustine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Alkylation Reactions: As a DNA alkylating agent, it forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove protective groups.
Common reagents used in these reactions include tosyl chloride for tosylation, diethanolamine for alkylation, and dilute aqueous acid for deblocking. The major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Galamustine hydrochloride has been studied extensively for its anti-cancer properties. It has shown efficacy in inhibiting cell growth and affecting cell cycle kinetics in murine P388 leukemia and Chinese hamster ovary cells. The compound has been compared with L-phenylalanine mustard, showing similar effects on cell kinetics at IC50 doses .
In addition to its use in cancer research, this compound has been studied for its potential in reducing bone marrow toxicity compared to other nitrogen mustards . Its ability to form stable disubstituted adducts with diethyl-dithiocarbamic acid has also been explored using high-performance liquid chromatography .
Mechanism of Action
Galamustine hydrochloride exerts its effects by inhibiting DNA through alkylation. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism results in the inhibition of cell growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Galamustine hydrochloride is similar to other nitrogen mustard compounds, such as mechlorethamine and melphalan. it has shown less bone marrow toxicity compared to mechlorethamine . The compound’s unique structure, involving a galactose moiety, distinguishes it from other nitrogen mustards and contributes to its specific biological activity .
Similar compounds include:
Mechlorethamine: A nitrogen mustard with higher bone marrow toxicity.
Melphalan: Another nitrogen mustard used in cancer treatment.
L-phenylalanine mustard: Similar in its effects on cell kinetics.
Properties
CAS No. |
107811-63-2 |
|---|---|
Molecular Formula |
C10H20Cl3NO5 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |
InChI Key |
YPEQSOJVCFFDKJ-IBUKJIQJSA-N |
SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
Related CAS |
105618-02-8 (Parent) |
Synonyms |
6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


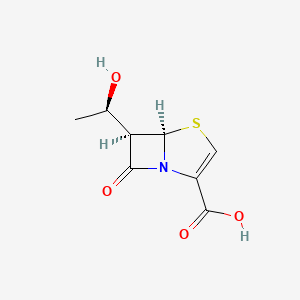
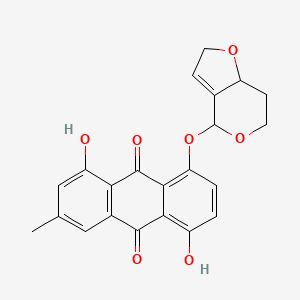
![N~2~,N~4~,N~6~,N~8~-Tetramethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B1215620.png)

![[1-(3-Phenylpropyl)-4-piperidinyl]-(1-piperidinyl)methanone](/img/structure/B1215623.png)
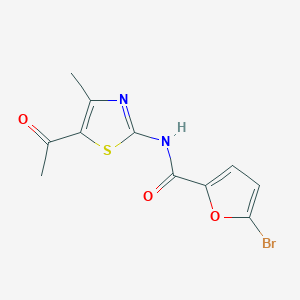

![N-ethyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1215628.png)
![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)acetamide](/img/structure/B1215629.png)

